molecular formula C10H7NO2 B3051593 Phenylmaleimide CAS No. 34900-45-3

Phenylmaleimide

Cat. No. B3051593
CAS No.: 34900-45-3
M. Wt: 173.17 g/mol
InChI Key: IYMZEPRSPLASMS-UHFFFAOYSA-N
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Patent
US06218501B1

Procedure details

Maleic anhydride polymer (product of Polyscience Co.) and aminophenol were put respectively in amounts of 5 g together with 100 mL of xylene into a 3-neck round flask into which nitrogen had been filled. Then an agitation was carried out for 30 minutes at the room temperature. Then 2.9 g of isoquinoline was put, and the temperature was raised slowly up to 150 degrees C., so that a reaction would occur. Thus the reaction was carried out for 3 hours while the formed water was slowly discharged. Then the reaction was terminated, and the temperature was lowered to the room temperature. Then the solution was put into 500 mL of methanol to capture the precipitate. Then the precipitate was filtered, and was vacuum-dried at 100 degrees C., thereby obtaining polyhydroxy phenylmaleimide.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
100 mL
Type
reactant
Reaction Step One
Quantity
2.9 g
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[C:1]1(=[O:7])[O:6][C:4](=O)[CH:3]=[CH:2]1.N[C:9]1[CH:14]=[CH:13][CH:12]=[CH:11][C:10]=1O.C1(C)C(C)=CC=CC=1.C1C2C(=CC=CC=2)C=C[N:25]=1>O>[C:9]1([C:3]2[C:4]([NH:25][C:1](=[O:7])[CH:2]=2)=[O:6])[CH:14]=[CH:13][CH:12]=[CH:11][CH:10]=1

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1(\C=C/C(=O)O1)=O
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
NC1=C(C=CC=C1)O
Name
Quantity
100 mL
Type
reactant
Smiles
C=1(C(=CC=CC1)C)C
Step Two
Name
Quantity
2.9 g
Type
reactant
Smiles
C1=NC=CC2=CC=CC=C12
Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
150 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
had been filled
CUSTOM
Type
CUSTOM
Details
, so that a reaction
CUSTOM
Type
CUSTOM
Details
Then the reaction was terminated
CUSTOM
Type
CUSTOM
Details
was lowered to the room temperature
FILTRATION
Type
FILTRATION
Details
Then the precipitate was filtered
CUSTOM
Type
CUSTOM
Details
was vacuum-dried at 100 degrees C

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
C1(=CC=CC=C1)C=1C(=O)NC(C1)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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